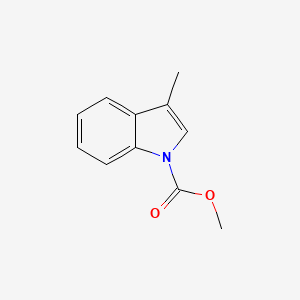![molecular formula C7H5BrN2OS B14035338 6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one CAS No. 89498-84-0](/img/structure/B14035338.png)
6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one is a heterocyclic compound that features a bromine atom attached to a pyridothiazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a brominated thiocarbonyl compound under reflux conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. Typical conditions involve heating in a polar solvent such as DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridothiazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Similar in structure but lacks the bromine and sulfur atoms.
Thiazolo[4,5-b]pyridine: Contains a thiazole ring fused to a pyridine ring, similar to the pyridothiazine structure.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another heterocyclic compound with a different ring fusion pattern.
Uniqueness
6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one is unique due to the presence of both bromine and sulfur atoms in its structure, which can impart distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
CAS-Nummer |
89498-84-0 |
|---|---|
Molekularformel |
C7H5BrN2OS |
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
6-bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C7H5BrN2OS/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-2H,3H2,(H,9,11) |
InChI-Schlüssel |
PFVAUMHSKSZSRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(S1)N=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[[16,17,18,19,20,21,22,23,24,25,26,27,28,29-Tetradecahydroxy-10,11,12,13,14,15-hexakis(hydroxymethyl)-67,68,69,70,71,72,73,74,75,76,77,78,79,80-tetradecaoxaoctacyclononatetracontan-9-YL]methyl]prop-2-enamide](/img/structure/B14035305.png)


![Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis](/img/structure/B14035329.png)

